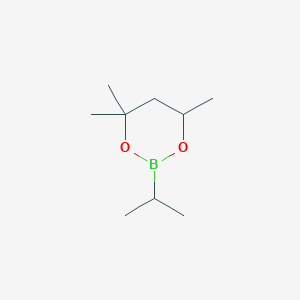
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO3. It is a cyclic boronate ester, which is often used in organic synthesis due to its unique reactivity and stability. The compound is characterized by its boron atom bonded to two oxygen atoms, forming a dioxaborinane ring, with isopropyl and trimethyl substituents enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. A common method involves the reaction of trimethyl borate with isopropyl alcohol under acidic conditions, followed by cyclization to form the dioxaborinane ring. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to boranes or other reduced boron species.
Substitution: The isopropyl and trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by transition metals or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and catalytic processes, where the compound acts as a versatile intermediate or catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropyl group, resulting in different chemical properties and uses.
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: An isomer with similar applications but distinct reactivity due to the different arrangement of atoms.
Uniqueness
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
66128-18-5 |
|---|---|
Molekularformel |
C9H19BO2 |
Molekulargewicht |
170.06 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3)6-9(4,5)12-10/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
SRRQSLBJDXLMKG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(CC(O1)(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



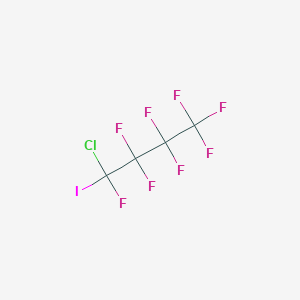
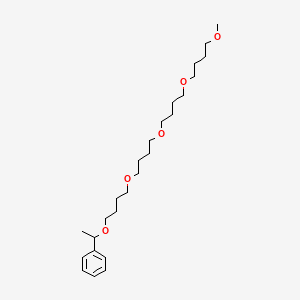
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
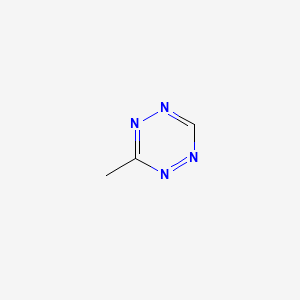
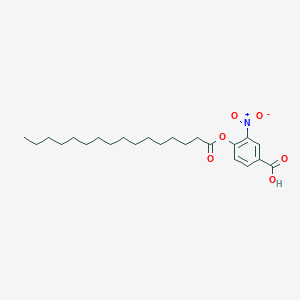
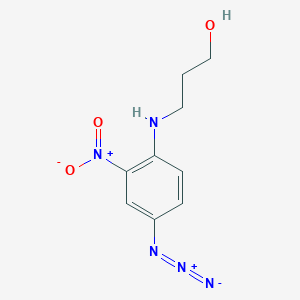
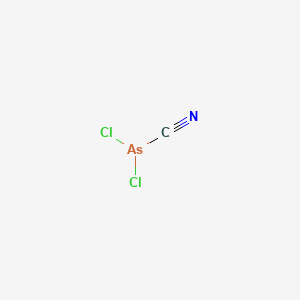
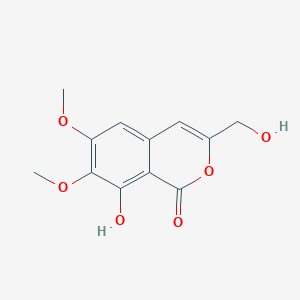
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

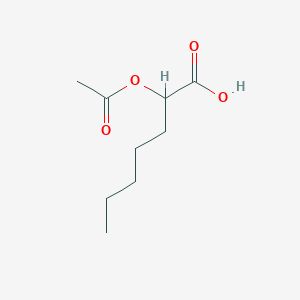
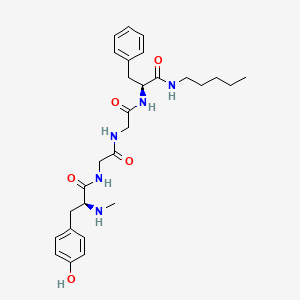
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
